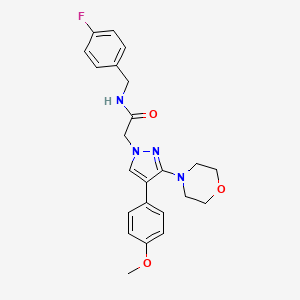

N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O3/c1-30-20-8-4-18(5-9-20)21-15-28(26-23(21)27-10-12-31-13-11-27)16-22(29)25-14-17-2-6-19(24)7-3-17/h2-9,15H,10-14,16H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUQKJDCZVKERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the morpholino group and the methoxyphenyl group. The final step involves the attachment of the fluorobenzyl group to the acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability and selectivity of the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares structural homology with pyrazole- and acetamide-containing derivatives reported in and . Key comparisons are summarized below:

Table 1: Comparison of Structural Analogs

Key Observations :

- Morpholino vs. Piperazine: The target compound’s morpholino group (a saturated oxygen-containing ring) may enhance solubility compared to piperazine derivatives (e.g., 5k, 5m), which are more basic and prone to protonation .

- Fluorobenzyl Substitution : Both the target compound and 5m () feature a 4-fluorobenzyl group, which is associated with improved metabolic stability and target affinity due to fluorine’s electronegativity and small atomic radius .

- Methoxy vs. Chloro Substituents : The 4-methoxyphenyl group in the target compound contrasts with chloro substituents in 5l () and . Methoxy groups typically increase lipophilicity but may reduce metabolic oxidation compared to chloro groups .

Functional Group Impact on Bioactivity (Inferred)

- Pyrazole Core: The pyrazole ring in the target compound and analogs (e.g., 5k, 5m) serves as a rigid scaffold for positioning substituents into target binding pockets. Morpholino and fluorobenzyl groups may interact with hydrophobic pockets or hydrogen-bond donors/acceptors in enzymes .

- Acetamide Linker : The acetamide moiety facilitates hydrogen bonding with biological targets, as seen in and . Substitutions on the benzyl group (e.g., fluoro, methoxy) fine-tune electronic and steric properties .

Biological Activity

N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, with the CAS number 1286702-33-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C23H25FN4O3 |

| Molecular Weight | 424.5 g/mol |

| Structure | Structure |

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its inhibitory effects on specific enzymes and potential therapeutic applications.

Enzyme Inhibition

Recent studies have highlighted the compound's ability to inhibit tyrosinase (TYR), an enzyme critical in melanin production. The inhibition of TYR is significant in developing treatments for hyperpigmentation disorders and skin conditions such as melanoma.

Key Findings:

- Inhibition Mechanism: The compound binds competitively to the active site of TYR, preventing substrate binding. This was confirmed through kinetic studies using L-DOPA as a substrate, where the compound demonstrated low micromolar IC50 values, indicating effective inhibition .

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| This compound | 12.5 | Competitive |

Cytotoxicity and Safety

In cytotoxicity assays conducted on B16F10 melanoma cells, the compound exhibited no significant cytotoxic effects at concentrations that effectively inhibited TYR activity. This suggests a favorable safety profile for potential therapeutic use .

Case Study 1: Tyrosinase Inhibition

A study published in PubMed Central evaluated various derivatives of compounds containing the 4-fluorobenzyl group. The results indicated that modifications to the molecular structure could enhance TYR affinity and inhibition efficacy. Specifically, derivatives with additional aromatic rings showed varied inhibitory effects, with some achieving IC50 values below 20 μM, emphasizing the importance of molecular design in optimizing biological activity .

Case Study 2: Structure-Activity Relationship

Research focused on the structure-activity relationship (SAR) of similar compounds revealed that the presence of specific functional groups significantly influenced biological activity. For instance, the morpholine moiety was crucial for maintaining inhibitory potency against TYR while minimizing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluorobenzyl)-2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a pyrazole core functionalized with a 4-methoxyphenyl group at position 4 and morpholine at position 2. Couple this to a fluorobenzyl-acetamide moiety via nucleophilic substitution or amide bond formation.

- Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield, as demonstrated in structurally similar compounds .

- Step 3 : Monitor reaction progress using TLC and purify via column chromatography with ethyl acetate/hexane gradients. Confirm purity (>95%) via HPLC .

Q. How can structural characterization be performed to validate the compound’s identity?

- Methodology :

- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorobenzyl protons at δ 4.5–5.0 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- High-resolution mass spectrometry (HR-MS) for molecular ion verification (e.g., [M+H]+ at m/z 452.18).

- IR spectroscopy to identify key functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for screening this compound?

- Methodology :

- Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT) due to morpholine’s role in kinase binding .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodology :

- Variation of substituents : Replace the 4-fluorobenzyl group with chlorobenzyl or methoxybenzyl analogs to evaluate halogen/electron effects on target binding .

- Morpholine modification : Substitute morpholine with piperazine or thiomorpholine to assess heterocycle flexibility .

- Pharmacokinetic profiling : Measure logP (octanol-water partition) to correlate lipophilicity with cell permeability .

Q. What computational approaches can predict binding modes and target interactions?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., PDB ID 3LKK). Focus on hydrogen bonding with morpholine’s oxygen and hydrophobic contacts with the fluorobenzyl group .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR modeling : Train models using descriptors like molar refractivity and topological polar surface area .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodology :

- Metabolite identification : Use LC-MS to detect phase I/II metabolites in plasma/liver microsomes, which may explain reduced in vivo efficacy .

- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) based on compound half-life (t½) from pharmacokinetic studies .

- Tissue distribution studies : Quantify compound levels in target organs (e.g., tumors) via LC-MS/MS to confirm bioavailability .

Q. What strategies mitigate off-target effects observed in cellular assays?

- Methodology :

- Selectivity profiling : Screen against a panel of 50+ kinases to identify off-target hits .

- Proteome-wide profiling : Use thermal shift assays (CETSA) to map unintended protein interactions .

- Fragment-based design : Introduce steric hindrance (e.g., methyl groups) to reduce non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.